7-Amino-2-methylbenzothiazole
Overview
Description
7-Amino-2-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Mechanism of Action
Target of Action
7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .
Mode of Action
Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of this compound.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the desired product . Another approach involves the cyclization of 2-aminobenzenethiol with methyl ketones in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. The key steps include the preparation of 2-aminobenzenethiol, followed by its reaction with methyl isothiocyanate or methyl ketones under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methylbenzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
7-Amino-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Amino-2-methylbenzothiazole can be compared with other benzothiazole derivatives such as 2-Aminobenzothiazole and 2-Methylbenzothiazole. While all these compounds share the benzothiazole core structure, the presence of different substituents at various positions imparts unique properties and activities to each compound . For instance, 2-Aminobenzothiazole is known for its antitumor activity, whereas 2-Methylbenzothiazole is used in the synthesis of dyes and pigments .
List of Similar Compounds
- 2-Aminobenzothiazole
- 2-Methylbenzothiazole
- 2-Phenylbenzothiazole
- 2-Hydroxybenzothiazole
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECAJACKRIDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?
A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including this compound, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized this compound and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of this compound, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.
Q2: How does the position of the amino group in this compound affect the properties of the resulting dyes?
A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in this compound plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.
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